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Compound of Interest

Compound Name: Terpinyl propionate
CAS No.: 80-27-3
Cat. No.: B1593875
Get Quote
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Target Analytes: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass
Spectrometry (MS) Version: 1.0 | Classification: Technical Reference[1]

Executive Summary

-Terpinyl propionate (CAS 80-27-3) is a monoterpene ester synthesized from

-terpineol and propionic acid.[1][2] Widely utilized in fragrance formulation for its stability and
herbaceous-floral profile, it also serves as a lipophilic probe in drug delivery research. This
guide provides a rigorous spectroscopic framework for the identification and quality control of

-terpinyl propionate, focusing on the specific
-isomer (p-menth-1-en-8-yl propionate).[1]
Molecular Specifications

¢ |[UPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate[1][2][3][4]

e Molecular Formula:ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline
ng-star-inserted">
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e Molecular Weight: 210.31 g/mol [5][6]

o Key Structural Feature: Tertiary ester linkage at the C8 position of the p-menthane skeleton,
providing significant steric bulk and resistance to hydrolysis compared to primary esters.

Sample Preparation & Synthesis Validation

Reliable spectroscopic data depends on sample purity. The following protocol ensures the
isolation of the

-isomer from commercial "terpinyl” mixtures.

Synthesis/Purification Protocol

Objective: Isolate high-purity

-terpinyl propionate.

Reagents:
-Terpineol (95%+), Propionic Anhydride (1.2 eq), Pyridine (solvent/base), DMAP (catalytic).
o Reaction: Stir at 40°C for 6 hours under

atmosphere. The tertiary alcohol requires DMAP activation to overcome steric hindrance.

» Workup: Quench with ice water. Extract with diethyl ether.[7] Wash with 1M HCI (remove
pyridine), saturated

, and brine.

 Purification: Fractional distillation under reduced pressure (approx. 110°C at 10 mmHg).

Validation: Check GC-MS for a single peak at Retention Index (RI) ~1468 (DB-5 column).

Mass Spectrometry (MS) Analysis

Method: Electron Impact (El), 70 eV.
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Fragmentation Logic

The mass spectrum of

-terpinyl propionate is dominated by the instability of the tertiary ester bond. The molecular
ion is often weak or absent, with the spectrum resembling a superposition of the terpene cation
and the acid fragment.

e Molecular lon (
): m/z 210 (Trace/Weak).

e Base Peak: m/z 136 (

)

o Mechanism: McLafferty-like rearrangement or direct elimination of propionic acid yields the
stable terpene cation (

), isomeric with limonene/terpinolene.
» Diagnostic Fragments:
o m/z 121: Loss of methyl from the terpene cation (

).

o m/z 93: Retro-Diels-Alder fragmentation of the cyclohexene ring (

).

o m/z 57: Propionyl cation (

), confirming the propionate headgroup.

Fragmentation Pathway Diagram
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@ FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: EI-MS fragmentation pathway showing the characteristic elimination of the acid

moiety.[1]

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat liquid).

The IR spectrum confirms the ester functionality and the unsaturation of the terpene ring.

( )
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Nuclear Magnetic Resonance (NMR)

Solvent;
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| Reference: TMS (0.00 ppm)[1]

NMR Analysis (400 MHz)

The proton spectrum is characterized by the propionate ethyl group and the specific methyl

signatures of the p-menthane skeleton.
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data, please view the interactive version.
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. J

Expert Insight: Unlike secondary esters (e.g., menthyl acetate),

-terpinyl propionate lacks a methine proton

to the oxygen (H-8), as C8 is quaternary.[1] The downfield shift of the gem-dimethyls (1.41/1.43
ppm) compared to

-terpineol (~1.2 ppm) is the primary confirmation of esterification.[1]

NMR Analysis (100 MHz)

The carbon spectrum confirms the quaternary center at C8 and the carbonyl environment.
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Structural Elucidation Workflow

The following logic gate diagram illustrates the decision process for confirming the identity of

-terpinyl propionate in a complex mixture.
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Figure 2: Step-by-step spectroscopic validation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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